molecular formula C8H5Br2F3O B8146067 2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene

2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B8146067
M. Wt: 333.93 g/mol
InChI Key: XWOASPVOKNZLLP-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene is an organic compound that features a bromomethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene typically involves the bromination of 1-(bromomethyl)-4-(trifluoromethoxy)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include less oxidized forms of the original compound.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-bis(trifluoromethyl)benzene: Similar structure but with two trifluoromethyl groups.

    2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Contains dichloro and trifluoromethoxy groups.

    2-Bromo-1-methyl-3-trifluoromethoxy-benzene: Features a methyl group instead of a bromomethyl group.

Uniqueness

2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOASPVOKNZLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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